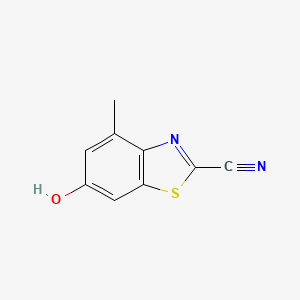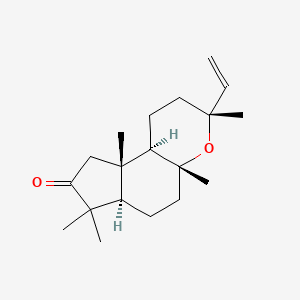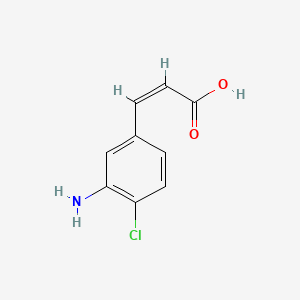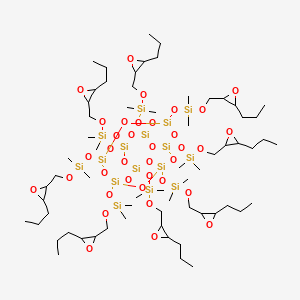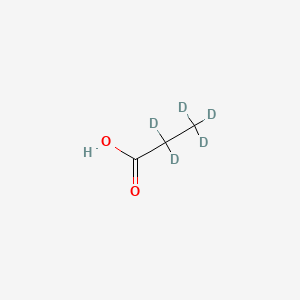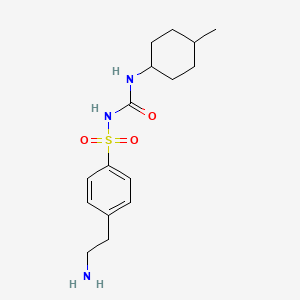
3-hexanoyl-NBD Cholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-hexanoyl-NBD Cholestérol est un dérivé du cholestérol marqué par fluorescence. Il présente un fluorophore nitrobenzoxadiazole (NBD) hydrophile attaché au carbone 3 de la molécule de cholestérol, séparé par un espaceur à six carbones. Cette conception permet au cholestérol de s'orienter correctement dans les bicouches membranaires tandis que la marque fluorescente est présentée à l'extérieur de la bicouche .
Applications De Recherche Scientifique
3-hexanoyl-NBD Cholesterol has several scientific research applications, including:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in the visualization and tracking of cholesterol in extracellular vesicles and cellular membranes.
Medicine: Utilized in the development of assays for lipid metabolism and cholesterol transport studies.
Industry: Applied in the study of lipid-protein interactions and the development of lipid-based assays
Mécanisme D'action
Target of Action
The primary target of 3-hexanoyl-NBD cholesterol is the cholesterol present in extracellular vesicles (EVs) . These vesicles play a crucial role in intercellular communication, and their cholesterol content is of significant interest in understanding their biological roles and metabolic fate .
Mode of Action
this compound is a fluorescently tagged cholesterol derivative . The hydrophilic NBD fluorophore is attached to carbon 3, at the hydrophilic end of cholesterol, separated by a 6-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the metabolism of cholesterol in extracellular vesicles . The fluorescent tag on the cholesterol molecule allows for the visualization and tracking of EV cholesterol .
Pharmacokinetics
Its design allows it to properly orient in membrane bilayers , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the ability to detect and track the cholesterol in extracellular vesicles . This provides valuable insights into the biological roles and metabolic fate of EV cholesterol .
Action Environment
The action of this compound can be influenced by the composition of the membrane in which it is incorporated . For instance, its excitation/emission maxima can vary depending on the composition of the membrane .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-hexanoyl-NBD Cholesterol are largely determined by its structure. The cholesterol moiety allows it to integrate into lipid bilayers, while the NBD fluorophore enables it to be detected using fluorescence techniques
Cellular Effects
The effects of this compound on cells are not fully understood. Given its structural similarity to cholesterol, it is likely to influence cell function in similar ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is likely to interact with biomolecules in a similar manner to cholesterol, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Studies on its stability, degradation, and long-term effects on cellular function would provide valuable insights into its biochemical properties .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Given its structural similarity to cholesterol, it may be involved in similar metabolic pathways
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well defined. It is likely to be found in similar locations to cholesterol, given their structural similarity
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-hexanoyl-NBD Cholestérol implique la fixation du fluorophore NBD à la molécule de cholestérol. La voie de synthèse spécifique et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. l'approche générale implique l'utilisation de solvants organiques tels que le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol pour solubiliser le composé .
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Le 3-hexanoyl-NBD Cholestérol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que des informations détaillées sur les réactifs et les conditions ne soient pas facilement disponibles.
Réduction : Comme l'oxydation, des réactions de réduction peuvent être réalisées sur le composé, mais les détails spécifiques sont rares.
Substitution : Le fluorophore NBD peut potentiellement être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques et des catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le 3-hexanoyl-NBD Cholestérol a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme sonde fluorescente pour étudier les interactions lipidiques et la dynamique membranaire.
Biologie : Employé dans la visualisation et le suivi du cholestérol dans les vésicules extracellulaires et les membranes cellulaires.
Médecine : Utilisé dans le développement d'essais pour le métabolisme lipidique et les études sur le transport du cholestérol.
Industrie : Appliqué dans l'étude des interactions lipides-protéines et le développement d'essais à base de lipides
Mécanisme d'action
Le mécanisme d'action du 3-hexanoyl-NBD Cholestérol implique son incorporation dans les bicouches membranaires, où la marque fluorescente permet la visualisation de la dynamique du cholestérol. Le fluorophore NBD interagit avec des cibles moléculaires et des voies spécifiques impliquées dans le transport et le métabolisme des lipides. Cette interaction permet aux chercheurs d'étudier le comportement du cholestérol dans divers systèmes biologiques .
Comparaison Avec Des Composés Similaires
Le 3-hexanoyl-NBD Cholestérol est unique en raison de sa conception spécifique, qui permet une orientation correcte dans les bicouches membranaires tout en présentant la marque fluorescente à l'extérieur de la bicouche. Les composés similaires comprennent :
NBD Cholestérol : Une autre variante avec le fluorophore NBD attaché à différentes positions, utilisée pour des applications de recherche similaires.
Le 3-hexanoyl-NBD Cholestérol se distingue par sa conception améliorée pour l'étude de la dynamique du cholestérol dans les bicouches membranaires .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAQIPGLFHPDPI-FIWRCADXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
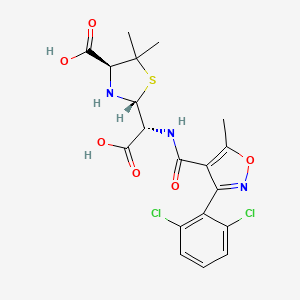
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)
